2,3-dimethylpent-3-en-1-ol
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Overview
Description
2,3-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14O It is a type of alcohol with a double bond located at the third carbon atom in the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylpent-3-en-1-ol can be synthesized through several methods. One common approach involves the hydration of 2,3-dimethyl-1-pentene using dilute acid. This reaction typically requires an acidic catalyst and controlled temperature conditions to ensure the formation of the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and large-scale reactors. The specific conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like hydrogen halides or sulfonyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,3-Dimethylpent-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,3-dimethylpent-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-3-pentanol: A similar compound with a saturated alcohol structure.
3-Methylpent-3-en-2-ol: Another related compound with a different substitution pattern on the pentane chain.
2,3-Dimethylbut-2-en-1-ol: A compound with a similar structure but a shorter carbon chain.
Uniqueness
2,3-Dimethylpent-3-en-1-ol is unique due to its specific double bond position and the presence of two methyl groups on the pentane chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
3778-92-5 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-2,3-dimethylpent-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h4,7-8H,5H2,1-3H3/b6-4+ |
InChI Key |
LLZSFWXLMHONIT-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C(\C)/C(C)CO |
Canonical SMILES |
CC=C(C)C(C)CO |
Purity |
95 |
Origin of Product |
United States |
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